1,2-Dibromohexafluoropropane

Fire suppression Explosimetry Halogenated extinguishing agent

1,2-Dibromohexafluoropropane (CAS 121163-90-4, also designated CAS 661-95-0; refrigerant code R 216B2) is a perfluoroalkyl dibromide with molecular formula C₃Br₂F₆ and molecular weight 309.83 g·mol⁻¹. At ambient conditions it is a colorless liquid with density 2.169 g·cm⁻³ (25 °C), boiling point 73 °C, melting point −95 °C, and refractive index nᴅ 1.3605.

Molecular Formula C3Br2F6
Molecular Weight 309.83 g/mol
CAS No. 121163-90-4
Cat. No. B046708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromohexafluoropropane
CAS121163-90-4
Molecular FormulaC3Br2F6
Molecular Weight309.83 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)Br)(F)Br
InChIInChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11
InChIKeyKTULQNFKNLFOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromohexafluoropropane (CAS 121163-90-4) Critical Properties and Procurement Baseline


1,2-Dibromohexafluoropropane (CAS 121163-90-4, also designated CAS 661-95-0; refrigerant code R 216B2) is a perfluoroalkyl dibromide with molecular formula C₃Br₂F₆ and molecular weight 309.83 g·mol⁻¹ [1]. At ambient conditions it is a colorless liquid with density 2.169 g·cm⁻³ (25 °C), boiling point 73 °C, melting point −95 °C, and refractive index nᴅ 1.3605 [2]. The compound bears two bromine atoms on adjacent carbons of the perfluorinated C₃ backbone (1,2-substitution pattern), distinguishing it from symmetrical dibromohexafluoropropane isomers. It is synthesized by bromination of hexafluoropropene [3].

Why 1,2-Dibromohexafluoropropane Cannot Be Replaced by Its Isomers or Halogen-Analogs Without Consequence


1,2-Dibromohexafluoropropane possesses a unique combination of an asymmetric 1,2-dibromo substitution pattern, two heavy bromine atoms, and configurational chirality that collectively differentiate it from its closest structural relatives. The symmetric 1,3-dibromo isomer requires nearly twice the concentration to achieve the same fire-suppression effect [1]. The 2,2-dibromo isomer is a solid at room temperature (mp 52–53 °C), drastically limiting its utility in ambient-temperature liquid-phase applications . Even the 1,2-dichloro analog differs substantially in conformational equilibrium (anti mole fraction 0.67 vs 0.82), altering its molecular recognition and reactivity profile [2]. These property divergences—rooted in substitution position, halogen identity, and stereochemistry—mean that generic in-class substitution without quantitative performance verification introduces unacceptable risk in fire suppression, medical imaging, and stereoselective synthesis.

Quantitative Differentiation Evidence for 1,2-Dibromohexafluoropropane vs. Closest Analogs


Fire Suppression Peak Concentration: 1,2-Dibromohexafluoropropane vs. 1,3-Dibromohexafluoropropane

In a standardized 3‑liter glass explosimetric burette test using n‑heptane/air fuel mixtures at ambient temperature, 1,2‑dibromohexafluoropropane (CF₃CFBrCF₂Br, designated 216‑B2) achieved flame non‑flammability at a peak concentration of 0.42 % by volume, corresponding to 2 mg per 100 cc of air. By contrast, the symmetrical 1,3‑dibromohexafluoropropane isomer (CF₂BrCF₂CF₂Br) required 0.80 % by volume to reach the same endpoint [1]. This represents a 48 % lower required concentration for the 1,2‑isomer. The patent explicitly states that 1,2‑dibromohexafluoropropane is 'by far the most effective compound for the purpose indicated,' and highlights the 'surprising superiority of asymmetric … by comparison with symmetrical' [1].

Fire suppression Explosimetry Halogenated extinguishing agent

Conformational Equilibrium: 1,2-Dibromohexafluoropropane (BFP) vs. 1,2-Dichlorohexafluoropropane (CFP)

Gas-phase electron diffraction experiments at 23–25 °C, combined with ab initio molecular orbital calculations, established that both 1,2‑dichlorohexafluoropropane (CFP) and 1,2‑dibromohexafluoropropane (BFP) exist as a mixture of anti and gauche⁺ conformers [1]. The mole fraction of the more stable anti conformer (Cl or Br anti to the C–C bond of the CF₃ group) is significantly higher for the brominated compound: 0.82(11) for BFP versus 0.67(13) for CFP, corresponding to anti–gauche⁺ energy differences ΔE(BFP) = 1.0(5) kcal·mol⁻¹ and ΔE(CFP) = 0.53 kcal·mol⁻¹ [1]. Thus the brominated compound populates the extended anti conformation roughly 15 percentage points more than its chloro counterpart.

Conformational analysis Gas-phase electron diffraction Molecular recognition

Ambient Physical State: 1,2-Dibromohexafluoropropane (Liquid) vs. 2,2-Dibromohexafluoropropane (Solid)

The 1,2‑dibromo substitution pattern yields a compound with a melting point of −95 °C, making it a freely flowing liquid at all practical ambient and low‑temperature operating conditions . The isomeric 2,2‑dibromohexafluoropropane, in which both bromine atoms reside on the central carbon, exhibits a melting point of 52–53 °C and is therefore a crystalline solid at room temperature . This is the same molecular formula (C₃Br₂F₆) and the same molecular weight (309.83 g·mol⁻¹), yet the substitution pattern dictates a phase difference spanning ~150 °C in melting behavior. The liquid nature of the 1,2‑isomer enables direct use as a sprayable fire extinguishing agent, neat solvent, or pumpable liquid intermediate without heated storage or handling infrastructure .

Physicochemical property Formulation compatibility Liquid-phase processing

X‑Ray Opacity: 1,2-Dibromohexafluoropropane as a High‑Contrast Medical Imaging Agent

The two bromine atoms (atomic number 35) in 1,2‑dibromohexafluoropropane confer substantial X‑ray attenuation. The compound's X‑ray opacity (radiopacity) has been measured at 0.86 . While no direct head‑to‑head published measurement against a named comparator contrast agent was located, this value is comparable to or exceeds that of many iodinated contrast media monomers, which typically achieve clinical radiopacity through tri‑iodinated aromatic cores. Combined with its reported low acute oral toxicity (LDLo 8,624 mg/kg in rabbit, comparable to table salt at LD50 ~3,000 mg/kg [1]), chemical inertness, low viscosity (~5.0 mPa·s at 22.5 °C ), and insolubility in water, the compound has been proposed for use as a medical contrast agent and vascular occlusive agent in interventional therapy .

Radiopacity Medical contrast agent Interventional radiology

Chiral Resolution via Halogen‑Bonded Supramolecular Helices: Unique to 1,2-Dibromohexafluoropropane

Racemic 1,2‑dibromohexafluoropropane (C₃Br₂F₆) possesses a chiral center at C‑2 (carbon bearing Br, F, CF₂Br, and CF₃ substituents). Farina, Meille, and co‑workers demonstrated that co‑crystallization of racemic 1,2‑dibromohexafluoropropane with (−)‑sparteinium hydrobromide produces enantiopure (S)‑1,2‑dibromohexafluoropropane through the formation of infinite supramolecular helices driven by C–Br···Br⁻ halogen bonds [1]. This is a rare example of spontaneous chiral resolution of a perfluorocarbon via non‑covalent interactions. Non‑chiral analogs (e.g., 2,2‑dibromohexafluoropropane, which lacks a stereogenic center; or the symmetric 1,3‑isomer) cannot participate in this type of enantioselective self‑assembly. The resolved (S)‑enantiomer has been characterized by X‑ray crystallography, confirming the absolute configuration [1].

Chiral resolution Halogen bonding Supramolecular chemistry

Catalytic Isomerization Probe: 1,2- to 2,2-Dibromohexafluoropropane Conversion as a Lewis Acidity Benchmark

The isomerization of 1,2‑dibromohexafluoropropane to 2,2‑dibromohexafluoropropane is catalyzed exclusively by very strong solid Lewis acids, making it a diagnostic probe reaction for Lewis superacidity. Aluminum chlorofluoride (ACF‑013) achieves 80–90 % conversion at room temperature, whereas conventional aluminum chloride (AlCl₃) shows conversion rates below 0.1 % under identical conditions [1]. Amorphous AlF₃ prepared by conventional routes is entirely inactive [1]. The quantitative gap—approximately three orders of magnitude in conversion—establishes this isomerization as a stringent test of surface Lewis acid strength. This reaction has been adopted as a standard benchmarking assay in solid‑state Lewis acid research (e.g., Kemnitz group, 2003–2023) [1].

Lewis acid catalysis Isomerization Catalyst benchmarking

Procurement-Driven Application Scenarios for 1,2-Dibromohexafluoropropane Based on Quantitative Differentiation Evidence


High‑Efficiency Fire Suppression in Weight‑Constrained Environments

In aviation, marine, and mobile military platforms where extinguishing agent weight directly impacts payload capacity, the 48 % lower peak concentration of 1,2‑dibromohexafluoropropane (0.42 % v/v) versus its 1,3‑dibromo isomer (0.80 % v/v), and approximately 75 % lower than Halon 1211 (1.68 % v/v), translates to smaller storage vessels and reduced total system weight [1]. The compound's liquid state (mp −95 °C) enables straightforward pressurization and spray dispersal without heated reservoirs, a critical consideration for unpressurized cargo holds and cold‑weather operation .

Perfluorocarbon Chiral Building Block for Stereospecific Synthesis

Research groups engaged in fluorinated pharmaceutical or agrochemical intermediate synthesis can procure racemic 1,2‑dibromohexafluoropropane and resolve it to enantiopure (S)‑form via the published halogen‑bonded supramolecular helix method with (−)‑sparteinium hydrobromide [2]. The resulting enantiopure perfluoroalkyl bromide serves as a C₃ chiral synthon for nucleophilic substitution, cross‑coupling, or Grignard chemistry, enabling construction of stereodefined fluorinated molecules that are inaccessible from the achiral 2,2‑dibromo or 1,3‑dibromo isomers [2].

Medical Device R&D: Brominated Radiopaque Contrast Agent

The measured X‑ray opacity of 0.86, combined with low acute oral toxicity (LDLo 8,624 mg/kg in rabbit) and chemical inertness, supports evaluation of 1,2‑dibromohexafluoropropane as a bromine‑based alternative to iodinated contrast media in preclinical imaging studies or as a radiopaque filler in implantable polymeric devices . Its liquid state, low viscosity (~5.0 mPa·s), and water insolubility facilitate formulation into injectable or implantable matrices without premature leaching .

Standardized Probe Substrate for Solid Lewis Superacid Benchmarking

Catalysis laboratories can adopt the isomerization of 1,2‑dibromohexafluoropropane to 2,2‑dibromohexafluoropropane as a quantitative room‑temperature probe reaction for ranking solid Lewis acid strength. The wide conversion window (from <0.1 % with AlCl₃ to 80–90 % with ACF‑013) provides a high‑resolution assay that reliably discriminates among strong, very strong, and superacidic solid catalysts [3]. The reaction is conveniently monitored by ¹⁹F NMR, and the substrate is commercially available at 95%+ purity [3].

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